Pyrrole derivative 5
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Overview
Description
Pyrrole derivative 5 is a heterocyclic compound that features a five-membered ring structure with one nitrogen atom. Pyrrole and its derivatives are known for their aromatic properties and are found in various natural products, including heme, chlorophyll, and bile pigments
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrole derivative 5 can be synthesized through several methods. One common approach involves the reaction of arylglyoxals, 1,3-diketones, and enaminoketones in a water-ethanol mixture as a solvent . This green method is environmentally friendly and yields polyfunctionalized pyrroles. Another method involves the cyclization of azomethine ylides with olefins, which provides a diverse route to functionalized pyrrole derivatives .
Industrial Production Methods: Industrial production of pyrrole derivatives often employs the Knorr synthesis, Hantzsch synthesis, and Paal-Knorr condensation reactions . These methods are well-established and allow for the large-scale production of pyrrole derivatives with high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Pyrrole derivative 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in electrophilic substitution reactions due to the electron-rich nature of the pyrrole ring .
Common Reagents and Conditions:
Oxidation: Pyrrole derivatives can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under mild conditions.
Major Products: The major products formed from these reactions include halogenated pyrroles, hydroxylated pyrroles, and various substituted pyrrole derivatives .
Scientific Research Applications
Pyrrole derivative 5 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrole derivative 5 involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . Additionally, pyrrole derivatives can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Furan: A five-membered aromatic heterocycle with one oxygen atom.
Thiophene: A five-membered aromatic heterocycle with one sulfur atom.
Imidazole: A five-membered ring with two nitrogen atoms.
Uniqueness: Pyrrole derivative 5 is unique due to its nitrogen atom, which imparts distinct electronic properties and reactivity compared to furan and thiophene. Additionally, the presence of various substituents on the pyrrole ring can significantly alter its chemical behavior and biological activity .
Properties
Molecular Formula |
C34H36ClFN4O4 |
---|---|
Molecular Weight |
619.1 g/mol |
IUPAC Name |
1-[4-(2-chlorophenyl)-5-[4-(3-hydroxypropoxy)phenyl]-1-methylpyrrole-2-carbonyl]-4-[(4-fluorophenyl)methylamino]piperidine-4-carboxamide |
InChI |
InChI=1S/C34H36ClFN4O4/c1-39-30(32(42)40-17-15-34(16-18-40,33(37)43)38-22-23-7-11-25(36)12-8-23)21-28(27-5-2-3-6-29(27)35)31(39)24-9-13-26(14-10-24)44-20-4-19-41/h2-3,5-14,21,38,41H,4,15-20,22H2,1H3,(H2,37,43) |
InChI Key |
QZKLHVGMMWBLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=C1C2=CC=C(C=C2)OCCCO)C3=CC=CC=C3Cl)C(=O)N4CCC(CC4)(C(=O)N)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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